molecular formula C14H11FO2 B7991077 3-((3-Fluorophenoxy)methyl)benzaldehyde

3-((3-Fluorophenoxy)methyl)benzaldehyde

Cat. No.: B7991077
M. Wt: 230.23 g/mol
InChI Key: WMCHHBAGDANVQZ-UHFFFAOYSA-N
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Description

3-((3-Fluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . It is characterized by the presence of a fluorine atom on the phenoxy group and an aldehyde group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3-fluorophenol with benzyl chloride under basic conditions to form 3-((3-fluorophenoxy)methyl)benzene. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((3-Fluorophenoxy)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antifungal and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-((3-Fluorophenoxy)methyl)benzaldehyde exerts its effects involves interactions with cellular components. For example, its antifungal activity is attributed to the disruption of cellular antioxidation systems, leading to oxidative stress and cell death. The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are involved in maintaining cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-Fluorophenoxy)methyl)benzaldehyde is unique due to the specific positioning of the fluorine atom on the phenoxy group, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and para analogs .

Properties

IUPAC Name

3-[(3-fluorophenoxy)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-5-2-6-14(8-13)17-10-12-4-1-3-11(7-12)9-16/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCHHBAGDANVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)COC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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